molecular formula C16H18ClN3O2S B2783838 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 850937-52-9

2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B2783838
CAS No.: 850937-52-9
M. Wt: 351.85
InChI Key: QSFPQIGYRXLNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the oxadiazole ring, along with the piperidine moiety, makes this compound a subject of interest for researchers aiming to develop new therapeutic agents.

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing1,3,4-oxadiazole and thiazole rings, have been reported to exhibit diverse biological activities. They interact with a variety of targets, including enzymes, receptors, and proteins, to exert their effects.

Mode of Action

Based on the structural similarity to other1,3,4-oxadiazole and thiazole derivatives, it can be inferred that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function.

Biochemical Pathways

For instance, 1,3,4-oxadiazole derivatives have shown various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . Similarly, thiazole derivatives have demonstrated antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

Compounds with similar structures, such as those containing1,3,4-oxadiazole and thiazole rings, are known to exhibit good absorption and distribution profiles, moderate metabolism, and efficient excretion. These properties contribute to their bioavailability and therapeutic efficacy.

Result of Action

Based on the reported activities of similar compounds, it can be inferred that this compound may exert a range of effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of signal transduction pathways, and induction of cell death in certain cell types .

Preparation Methods

The synthesis of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of hydrazides with carbon disulfide and subsequent cyclization to form the oxadiazole ring. The chlorophenyl group is introduced through a nucleophilic substitution reaction. The final step involves the coupling of the oxadiazole derivative with 4-methylpiperidine under specific reaction conditions, such as the use of a base like triethylamine in an organic solvent .

Chemical Reactions Analysis

2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the oxadiazole ring or the chlorophenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

    Coupling Reactions: The oxadiazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its potential as a lead compound for drug development.

    Medicine: Due to its biological activities, the compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one can be compared with other oxadiazole derivatives, such as:

    1,3,4-Oxadiazole: Known for its broad spectrum of biological activities, including antibacterial and antifungal properties.

    1,2,4-Oxadiazole: Another isomer with significant biological activities, often used in the development of pharmaceuticals.

    1,2,5-Oxadiazole: Less commonly studied but still of interest due to its unique chemical properties.

    1,2,3-Oxadiazole:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c1-11-5-7-20(8-6-11)14(21)10-23-16-19-18-15(22-16)12-3-2-4-13(17)9-12/h2-4,9,11H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFPQIGYRXLNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.